A Technical Guide to the Structure Elucidation of 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid
A Technical Guide to the Structure Elucidation of 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of modern chemical research and drug development. This guide provides an in-depth, systematic approach to the structure elucidation of a novel dicarboxylic acid monoamide, 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a logical workflow that integrates foundational analytical techniques with advanced spectroscopic methods. By detailing the causality behind experimental choices and presenting self-validating protocols, this guide serves as a practical framework for confirming the molecular architecture of complex organic compounds.
Introduction
5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid is a derivative of glutaric acid, featuring a carboxylic acid at one terminus and an N-allylamide at the other. The presence of multiple reactive functional groups—a carboxylic acid, a secondary amide, and a terminal alkene—necessitates a multi-faceted analytical approach to ensure all structural features are correctly assigned. An error in structural assignment can have profound consequences, leading to misinterpreted biological data and wasted resources in the drug development pipeline.
This guide presents a validated workflow for the complete structural characterization of the target molecule. We will proceed from establishing the fundamental molecular formula to mapping the intricate network of atomic connectivity, employing a suite of powerful analytical techniques including mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance spectroscopy.
Part 1: Foundational Analysis - Molecular Formula Determination
The first objective in any structure elucidation is to determine the molecule's elemental composition and molecular weight. This establishes the fundamental building blocks and constraints for any proposed structure. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, often to within 5 ppm. This high precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid promotes protonation, facilitating ionization in positive ion mode.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is chosen to generate the protonated molecule [M+H]⁺. Dicarboxylic acid derivatives can also be analyzed in negative ion mode to observe the deprotonated molecule [M-H]⁻[1].
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: The expected molecular formula for 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid is C₈H₁₃NO₃. The theoretical exact mass of the [M+H]⁺ ion is calculated and compared against the experimentally observed m/z value.
Expected Data & Interpretation:
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₈H₁₃NO₃ | - |
| Molecular Weight | 171.18 g/mol | - |
| [M+H]⁺ Exact Mass | 172.0968 | Typically within ± 0.005 Da |
A match between the observed mass and the theoretical mass for C₈H₁₄NO₃⁺ confirms the elemental composition. Tandem mass spectrometry (MS/MS) can further support the structure by analyzing fragmentation patterns. For dicarboxylic acid derivatives, characteristic losses of water and carbon dioxide are often observed[1].
Part 2: Functional Group Identification - Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Expected Data & Interpretation:
The IR spectrum provides a "fingerprint" of the molecule's functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Significance |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | O-H stretch | Confirms the presence of the -COOH group.[2] |
| Amide N-H | ~3300 (moderate, sharp) | N-H stretch | Indicates a secondary amide (-NH-). Primary amides show two bands.[3][4] |
| Alkene C-H | 3100 - 3000 | =C-H stretch | Suggests unsaturated C-H bonds.[3] |
| Aliphatic C-H | 3000 - 2850 | C-H stretch | Confirms the presence of the -CH₂- backbone.[3] |
| Carboxylic Acid C=O | ~1710 | C=O stretch | Characteristic of a saturated carboxylic acid carbonyl.[5] |
| Amide C=O (Amide I) | ~1650 | C=O stretch | The lower frequency compared to ketones is due to resonance with the nitrogen lone pair.[6] |
| Alkene C=C | ~1640 | C=C stretch | Confirms the vinyl group. |
| Amide N-H (Amide II) | ~1550 | N-H bend | A characteristic band for secondary amides.[4] |
The combination of a very broad O-H stretch, a sharp N-H stretch, and two distinct carbonyl absorptions provides strong evidence for the proposed structure.
Part 3: Mapping the Framework - 1D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and relative number of protons and carbons.
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information about the different types of protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for molecules with exchangeable protons (acidic -OH and amide -NH) as their signals are more reliably observed.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H spectrum.
Predicted ¹H NMR Data (in DMSO-d₆):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H a | ~12.0 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton.[6] |
| H b | ~8.0 | Triplet | 1H | -NH - | Amide proton, coupled to Hf. Chemical shift can vary.[7][8] |
| H c | ~5.8 | Multiplet | 1H | -CH=CH₂ | Vinylic proton, deshielded by the double bond.[8][9] |
| H d | ~5.1 | Multiplet | 2H | -CH=CH ₂ | Terminal vinylic protons.[8][9] |
| H e | ~3.8 | Triplet | 2H | -NH-CH ₂-CH= | Allylic protons adjacent to nitrogen.[8] |
| H f | ~2.2 | Triplet | 2H | -CH ₂-COOH | Methylene group alpha to the carboxylic acid carbonyl.[6] |
| H g | ~2.1 | Triplet | 2H | -CH ₂-CONH- | Methylene group alpha to the amide carbonyl. |
| H h | ~1.8 | Quintet | 2H | -CH₂-CH ₂-CH₂- | Central methylene group, coupled to Hf and Hg. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[10]
¹³C NMR Spectroscopy
Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule.[11] The chemical shift indicates the type of carbon (e.g., carbonyl, alkene, aliphatic). Proton-decoupled spectra are typically acquired, where each carbon signal appears as a singlet.
Experimental Protocol:
-
Sample Preparation: Same as for ¹H NMR.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer, observing at the ¹³C frequency (~100 MHz).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C 1 | ~174 | -C OOH | Carboxylic acid carbonyl carbon.[6][12] |
| C 2 | ~172 | -C ONH- | Amide carbonyl carbon.[6][12] |
| C 3 | ~135 | -C H=CH₂ | Alkene methine carbon.[12] |
| C 4 | ~115 | -CH=C H₂ | Alkene terminal carbon.[12] |
| C 5 | ~41 | -NH-C H₂-CH= | Allylic carbon attached to nitrogen.[4] |
| C 6 | ~35 | -C H₂-CONH- | Methylene alpha to amide carbonyl. |
| C 7 | ~30 | -C H₂-COOH | Methylene alpha to carboxylic acid carbonyl. |
| C 8 | ~20 | -CH₂-C H₂-CH₂- | Central methylene carbon. |
Part 4: Assembling the Puzzle - 2D NMR Spectroscopy
While 1D NMR provides the pieces, 2D NMR shows how they connect. For this molecule, COSY, HSQC, and HMBC experiments are essential for unambiguous assignment.
Workflow for Structure Elucidation
The following diagram outlines the logical flow of experiments to confirm the structure of 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid.
Caption: Workflow for Spectroscopic Structure Elucidation.
COSY (Correlation Spectroscopy)
Rationale: The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in the 2D spectrum connect coupled protons.
Key Expected Correlations:
-
Aliphatic Chain: A clear correlation path will be visible: H f ↔ H h ↔ H g. This confirms the -CH₂-CH₂-CH₂- backbone.
-
Allyl Group: Correlations will be seen between the vinylic protons (H c ↔ H d) and between the allylic methylene and the vinylic methine (H e ↔ H c).
-
Amide Coupling: A cross-peak between the amide proton and the adjacent methylene (H b ↔ H e) confirms the -NH-CH₂- linkage.
HSQC (Heteronuclear Single Quantum Coherence)
Rationale: The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.
Key Expected Correlations:
-
( H c, C 3 )
-
( H d, C 4 )
-
( H e, C 5 )
-
( H f, C 7 )
-
( H g, C 6 )
-
( H h, C 8 )
HMBC (Heteronuclear Multiple Bond Correlation)
Rationale: The HMBC experiment is crucial for piecing together the molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This technique reveals connectivity across quaternary carbons (like carbonyls) and heteroatoms.
Key Expected Correlations for Final Assembly:
Caption: Key HMBC correlations confirming the molecular backbone.
-
Hf to C1: Protons at H f (alpha to the acid) will show a 3-bond correlation to the carboxylic acid carbonyl carbon C 1. This connects the aliphatic chain to the acid group.
-
Hg to C2: Protons at H g (alpha to the amide) will show a 2-bond correlation to the amide carbonyl carbon C 2.
-
He to C2: Protons on the N-allyl methylene group (H e) will show a 3-bond correlation to the amide carbonyl carbon C 2. This definitively links the allyl group to the amide nitrogen.
-
Hb to C2: The amide proton (H b) will show a 2-bond correlation to the amide carbonyl carbon C 2, further confirming the amide bond.
Conclusion
By systematically applying a combination of mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, the chemical structure of 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid can be determined with a high degree of confidence. This integrated approach, which moves from establishing the molecular formula to mapping the detailed atomic connectivity, provides a robust and self-validating framework essential for modern chemical and pharmaceutical research. The causality-driven workflow presented herein ensures that each piece of spectroscopic data is used to logically build upon the last, culminating in an unambiguous structural assignment.
References
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. Retrieved from [Link]
-
IR lecture part 2. (n.d.). University of Manitoba. Retrieved from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
IR Spectroscopy - Basic Introduction. (2020). YouTube. Retrieved from [Link]
-
Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]
-
¹H NMR Spectroscopy. (n.d.). University of Regensburg. Retrieved from [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]
-
A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]
-
Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... (2002). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. jove.com [jove.com]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. compoundchem.com [compoundchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. compoundchem.com [compoundchem.com]


